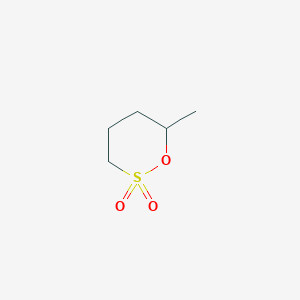![molecular formula C14H11N3O2 B14170961 3-[(2-furylmethylene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B14170961.png)
3-[(2-furylmethylene)amino]-2-methyl-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(E)-furan-2-ylmethylideneamino]-2-methylquinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure with a furan ring attached via a methylene bridge. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-furan-2-ylmethylideneamino]-2-methylquinazolin-4-one typically involves the condensation of 2-methylquinazolin-4-one with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3-[(E)-furan-2-ylmethylideneamino]-2-methylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the furan ring or the quinazolinone core can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized quinazolinone derivatives, reduced quinazolinone derivatives, and substituted quinazolinone derivatives with different functional groups.
科学的研究の応用
3-[(E)-furan-2-ylmethylideneamino]-2-methylquinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[(E)-furan-2-ylmethylideneamino]-2-methylquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
類似化合物との比較
Similar Compounds
- 3-[(E)-furan-2-ylmethylideneamino]-6-phenylthieno[2,3-d]pyrimidin-4-one
- 3-[(E)-furan-2-ylmethylideneamino]-2-phenylquinazolin-4-one
- 3-[(E)-furan-2-ylmethylideneamino]-2-methylthieno[2,3-d]pyrimidin-4-one
Uniqueness
3-[(E)-furan-2-ylmethylideneamino]-2-methylquinazolin-4-one is unique due to its specific structural features, such as the presence of both a furan ring and a quinazolinone core. This combination of structural elements contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
特性
分子式 |
C14H11N3O2 |
|---|---|
分子量 |
253.26 g/mol |
IUPAC名 |
3-[(E)-furan-2-ylmethylideneamino]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C14H11N3O2/c1-10-16-13-7-3-2-6-12(13)14(18)17(10)15-9-11-5-4-8-19-11/h2-9H,1H3/b15-9+ |
InChIキー |
FTFRZXDAQQUJAD-OQLLNIDSSA-N |
異性体SMILES |
CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=CO3 |
正規SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=CO3 |
溶解性 |
36 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (2Z)-2-[(2,6-difluorobenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B14170878.png)






![2-({5-[(1S)-1-amino-3-methylbutyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B14170944.png)
![7-(Heptafluoropropyl)-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14170945.png)




![2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]-](/img/structure/B14170976.png)
